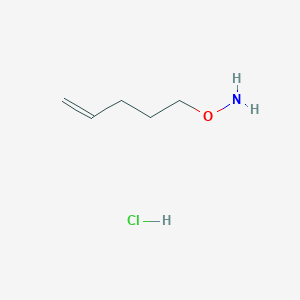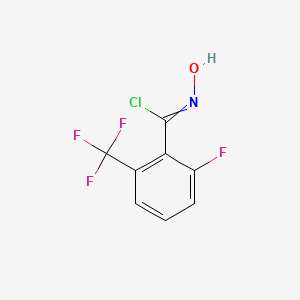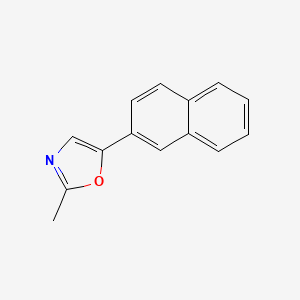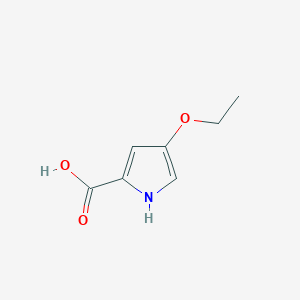
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound characterized by its unique structure, which includes a hexafluoroisopropanol group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with hexafluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of 3,5-dimethylphenyl magnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in dry ether.
- Addition of hexafluoroacetone to the Grignard reagent under anhydrous conditions.
- Work-up involving hydrolysis and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The hexafluoroisopropanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hexafluoroisopropanol group enhances the compound’s ability to interact with various molecular targets, leading to its effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Shares the dimethylphenyl group but has a different functional group.
2-(3,5-Dimethylphenyl)-1,3-benzothiazole: Similar structure with a thiazole ring instead of the hexafluoroisopropanol group.
Uniqueness
The presence of the hexafluoroisopropanol group in 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol imparts unique properties such as increased hydrophobicity and the ability to form strong hydrogen bonds. These properties make it distinct from other similar compounds and enhance its utility in various applications.
Propriétés
Formule moléculaire |
C11H10F6O |
|---|---|
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6-3-7(2)5-8(4-6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 |
Clé InChI |
OXPLMDILERTILF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)

![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)







![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)
